![molecular formula C22H20N4O5S B14124452 N-(4-acetamido-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B14124452.png)
N-(4-acetamido-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide
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Overview
Description
N-(4-acetamido-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a benzamide group, and a methoxyphenyl moiety, making it an interesting subject for research and development.
Preparation Methods
The synthesis of N-(4-acetamido-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-ketoesters under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under mild conditions.
Acetylation and Benzamide Formation: The final steps involve acetylation of the amino group and coupling with benzoyl chloride to form the benzamide group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-(4-acetamido-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the pyrimidine ring and benzamide group.
Scientific Research Applications
N-(4-acetamido-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-acetamido-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function, which is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
N-(4-acetamido-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide can be compared with similar compounds such as:
N-(4-acetamido-2-hydroxyphenoxy)phenylacetamide: This compound has a similar structure but lacks the thioether linkage, which may affect its biological activity.
4-acetamido-2,2,6,6-tetramethylpiperidine 1-oxyl: This compound features a different core structure but shares the acetamido group, making it useful for comparative studies in enzyme inhibition.
2-acetamido-4-phenylthiazole: This compound has a thiazole ring instead of a pyrimidine ring, providing insights into the effects of different ring systems on biological activity.
Properties
Molecular Formula |
C22H20N4O5S |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[4-acetamido-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide |
InChI |
InChI=1S/C22H20N4O5S/c1-13(27)23-19-18(24-20(29)15-6-4-3-5-7-15)21(30)26-22(25-19)32-12-17(28)14-8-10-16(31-2)11-9-14/h3-11H,12H2,1-2H3,(H,24,29)(H2,23,25,26,27,30) |
InChI Key |
NPCAQIJIIOCNSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=O)NC(=N1)SCC(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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